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Compound of Interest

Compound Name:
5-Chlorofuro[2,3-c]pyridine-2-

carbaldehyde

Cat. No.: B13462690

Get Quote

Executive Summary & Chemical Intelligence
5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde is a specialized heterocyclic building block used

primarily in the development of kinase inhibitors (e.g., JAK, SYK) and as a bioisostere for 5-

chloroindole-2-carbaldehyde.[1] Its fused [2,3-c] architecture places the pyridine nitrogen at

position 6, offering unique hydrogen bond acceptor vectors compared to its [3,2-c] or [2,3-b]

isomers.

Status: As of Q1 2026, this specific isomer is a non-catalogued novel intermediate in most

public registries. It does not have a widely established CAS number. Researchers must rely on

structural synthesis or custom synthesis requests using the protocols defined below.
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Property Data / Identifier

IUPAC Name 5-chlorofuro[2,3-c]pyridine-2-carbaldehyde

Common Name 5-Chloro-2-formylfuro[2,3-c]pyridine

Molecular Formula C₈H₄ClNO₂

Molecular Weight 181.58 g/mol

CAS Number Not Assigned (Use InChIKey for search)

InChIKey
Predicted:[1][2][3]HVZ... (Analogous to parent

KKUIVASBGOEYGD)

SMILES O=Cc1cc2c(cncc2Cl)o1

Core Scaffold Furo[2,3-c]pyridine (CAS 19539-50-5)

Strategic Synthesis: The "De Novo" Protocol
Since the compound is not a commodity chemical, the following self-validating synthetic route

is the industry standard for generating the material in-house. This route ensures the chlorine

atom is correctly positioned at C5 of the fused system (corresponding to C6 of the original

pyridine ring).

Retrosynthetic Logic
Scaffold Construction: The [2,3-c] fusion requires a 3-hydroxypyridine precursor.

Regiochemistry: To place the chlorine at position 5 of the final furo[2,3-c]pyridine, the starting

material must be 6-chloro-3-hydroxypyridine (also known as 2-chloro-5-hydroxypyridine).

Functionalization: The aldehyde is installed last via regioselective lithiation at the most acidic

position (C2 of the furan ring).

Step-by-Step Methodology
Step 1: Regioselective Iodination

Precursor: 6-Chloro-3-pyridinol (CAS 53937-07-6).
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Reagents: Iodine (

), Sodium Carbonate (

), Water/THF.

Protocol: Dissolve 6-chloro-3-pyridinol in THF/Water. Add

. Add iodine portion-wise at 0°C. The hydroxyl group directs iodination to the ortho position
(C4), yielding 6-chloro-4-iodo-3-pyridinol.

Validation:

NMR will show the loss of the C4 proton and a simplified coupling pattern (two singlets or
meta-coupled doublets depending on resolution).

Step 2: Sonogashira Coupling & Cyclization (One-Pot)

Reagents: Trimethylsilylacetylene (TMSA),

(5 mol%), CuI (10 mol%), Triethylamine (

), DMF.

Protocol:

Couple the 4-iodo intermediate with TMSA under standard Sonogashira conditions (RT,

4h).

Add CuI (additional equivalent) and heat to 80°C to induce 5-endo-dig cyclization.

Intermediate:5-Chlorofuro[2,3-c]pyridine.

Validation: LCMS confirms mass (M+H ≈ 154).

Step 3: C2-Formylation (The Critical Step)

Reagents: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or n-BuLi, DMF, THF, -78°C.

Protocol:
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Dissolve 5-chlorofuro[2,3-c]pyridine in anhydrous THF at -78°C.

Add LiTMP dropwise. The proton at C2 (furan alpha) is the most acidic (

).

Quench the lithiated species with dry DMF (3.0 equiv).

Warm to RT and hydrolyze with dilute HCl.

Product:5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde.

Visualization: Synthesis Workflow

Fig 1. Synthetic route to 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde

6-Chloro-3-pyridinol
(CAS 53937-07-6)

Intermediate A:
6-Chloro-4-iodo-3-pyridinol

I2, Na2CO3
(Ortho-iodination)

Scaffold B:
5-Chlorofuro[2,3-c]pyridine

1. TMSA, Pd/Cu (Sonogashira)
2. CuI, Heat (Cyclization)

Target:
5-Chlorofuro[2,3-c]pyridine-

2-carbaldehyde

1. LiTMP, -78°C
2. DMF (Formylation)
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Click to download full resolution via product page

Caption: Stepwise construction of the furo[2,3-c]pyridine core ensuring correct 5-chloro

regiochemistry.

Analytical Validation (Self-Validating System)
To confirm the identity of the synthesized material without a reference standard, use the

following spectroscopic logic:

Method
Expected Signal /

Observation
Mechanistic Interpretation

¹H NMR (DMSO-d₆) δ ~9.8 ppm (s, 1H)
Aldehyde Proton: Confirms

successful formylation.

δ ~7.8 ppm (s, 1H)

Furan H-3: Singlet. Lack of

coupling confirms C2

substitution.

δ ~8.0 & 8.5 ppm (s)

Pyridine Protons: Two singlets

(positions 4 and 7) confirm the

5-chloro substitution pattern on

the [2,3-c] core.

LC-MS m/z 182/184 (3:1 ratio)

Chlorine Isotope Pattern:

Distinctive 3:1 intensity ratio

confirms presence of one

chlorine atom.

IR Spectroscopy 1680-1700 cm⁻¹
C=O Stretch: Strong carbonyl

band from the aldehyde.

Decision Logic: CAS Lookup & Registration
Since the CAS is likely unassigned, follow this decision tree to manage the compound's data.
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Need CAS for
5-Cl-furo[2,3-c]py-2-CHO

Search SciFinder/Reaxys
Structure Search Exact Match?

Use CASYes

Generate InChIKey

No
Register as Internal ID

(e.g., NB-001)

Click to download full resolution via product page

Caption: Workflow for handling novel chemical entities lacking public CAS indexing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: 5-Chlorofuro[2,3-c]pyridine-2-
carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13462690/docs#technical-monograph-5-chlorofuro-2-
3-c-pyridine-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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